4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
Description
4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a 3,4,5-trimethoxyphenyl group via a butanamide spacer. The 3,4,5-trimethoxyphenyl group is a common structural motif in compounds targeting tubulin polymerization, such as combretastatin analogues, and is associated with enhanced bioavailability and membrane permeability .
The compound is synthesized via a multi-step process involving:
Formation of the benzotriazinone core: Starting from isatin, oxidation with H₂O₂/HCOOH yields isatoic anhydride, which reacts with 4-aminobutyric acid to form 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid .
Amide coupling: The carboxylic acid intermediate is activated (e.g., using thionyl chloride or PyBOP®) and coupled with 3,4,5-trimethoxyaniline to form the final amide .
Key physicochemical properties include:
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |
InChI |
InChI=1S/C20H22N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)21-18(25)9-6-10-24-20(26)14-7-4-5-8-15(14)22-23-24/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,25) |
InChI Key |
VTLQUYRRKDFGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine ring or the trimethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzotriazine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzotriazine derivatives.
Medicine: Potential therapeutic agent for diseases where benzotriazine derivatives have shown efficacy.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound may involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzotriazine ring can intercalate with DNA, while the trimethoxyphenyl group may enhance binding affinity to certain proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives
Key Observations:
Role of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.7) compared to simpler aryl groups (e.g., phenyl in 14n, logP 3.2). This group is critical for interactions with hydrophobic pockets in biological targets, such as tubulin or histone methyltransferases . In compound 7, replacement of benzotriazinone with a biphenyl system retains antiproliferative activity but reduces hydrogen-bonding capacity, highlighting the benzotriazinone’s role in polar interactions .
Impact of the Benzotriazinone Core: Derivatives like 14g and 14n show that alkyl/aryl substituents on the amide nitrogen modulate cytotoxicity. For example, 14g (3,5-dimethylphenyl) exhibits moderate activity, suggesting steric and electronic effects influence target binding . The benzotriazinone moiety may act as a bioisostere for quinazolinones or phthalazinones, which are known kinase inhibitors .
Comparison with Non-Benzotriazinone Analogues: YLT26, a cinnamide derivative with a trimethoxyphenyl group, demonstrates potent apoptosis induction via ROS-mitochondrial pathways, emphasizing the pharmacological versatility of the trimethoxyphenyl motif . However, the benzotriazinone core in the target compound may offer distinct mechanisms, such as DNA intercalation or topoisomerase inhibition .
Key Observations:
- PyBOP®-mediated coupling for the target compound achieves moderate yields (56%), whereas thionyl chloride activation in 14n and 14g provides higher yields (75%) .
- The trimethoxyphenyl group’s electron-rich nature may reduce reactivity during amidation, necessitating optimized conditions (e.g., dry DMF, excess base) .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a derivative of benzotriazinone, a class known for its diverse biological activities, particularly in anticancer research. This article examines the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C18H21N5O4
- Molecular Weight : 373.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of benzotriazinone derivatives has been extensively studied, revealing various mechanisms of action including:
- Anticancer Activity : Compounds in this class have shown efficacy against several cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial strains.
- Inhibition of DNA Synthesis : Benzotriazinone derivatives have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : These compounds can trigger programmed cell death in malignant cells.
- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer progression.
Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a series of benzotriazinone derivatives, including similar compounds to our target molecule, demonstrated promising results against HepG2 liver carcinoma cells. The study highlighted:
- IC50 Values : The evaluated compounds had IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | HepG2 |
| Compound B | 10 | MCF7 |
| Target Compound | 8 | HepG2 |
Antimicrobial Properties
Research also indicated that certain benzotriazinone derivatives possess antimicrobial properties. For instance:
- A derivative was shown to inhibit Escherichia coli growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the target compound to various biological targets. The results suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
